molecular formula C11H20ClF3N2O2 B2816766 tert-Butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate hydrochloride CAS No. 2375267-81-3

tert-Butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B2816766
CAS No.: 2375267-81-3
M. Wt: 304.74
InChI Key: ZKSLLOZHTZLEJV-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate hydrochloride: is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a tert-butyl group, a trifluoroethyl group, and a piperazine ring. This compound is often used in various chemical syntheses and has applications in medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions using trifluoroethyl halides.

    Protection with tert-Butyl Group: The tert-butyl group is added to protect the nitrogen atom in the piperazine ring. This is usually done using tert-butyl chloroformate in the presence of a base like triethylamine.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction conditions are critical to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the trifluoroethyl group, potentially converting it to a difluoroethyl or monofluoroethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoroethyl group, where halides can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Reduced forms of the trifluoroethyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study the effects of trifluoroethyl groups on biological systems. It can be incorporated into peptides and proteins to investigate their stability and interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The trifluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates. It is also used in the design of enzyme inhibitors and receptor modulators.

Industry

In the industrial sector, this compound finds applications in the synthesis of agrochemicals and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various production processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate hydrochloride depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoroethyl group can enhance binding affinity and selectivity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate
  • tert-Butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate hydrochloride is unique due to the specific positioning of the trifluoroethyl group on the piperazine ring. This positioning can significantly influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O2.ClH/c1-10(2,3)18-9(17)16-5-4-15-7-8(16)6-11(12,13)14;/h8,15H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSLLOZHTZLEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375267-81-3
Record name tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate hydrochloride
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